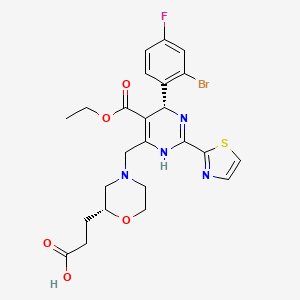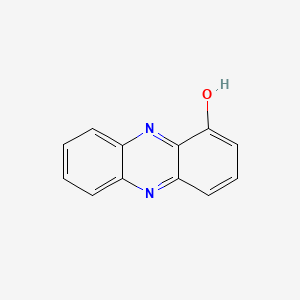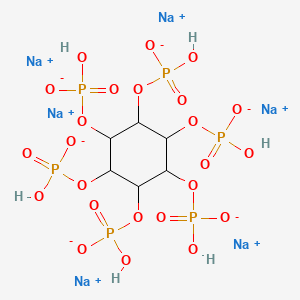
Hydroxyellipticine-1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyellipticine-1a is a derivative of ellipticine, an alkaloid isolated from plants of the Apocynaceae family. Ellipticine and its derivatives, including this compound, have garnered significant interest due to their potent antitumor and anti-HIV activities . The compound is known for its ability to intercalate into DNA and inhibit topoisomerase II, making it a valuable agent in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyellipticine-1a typically involves the hydroxylation of ellipticine. One common method is the oxidation of ellipticine using cytochrome P450 enzymes, which results in the formation of various hydroxyellipticine derivatives, including this compound . The reaction conditions often involve the use of hepatic microsomes or recombinant human enzymes to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express the necessary cytochrome P450 enzymes. This method ensures a consistent and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxyellipticine-1a undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various hydroxy derivatives.
Reduction: Though less common, reduction reactions can modify the functional groups on the ellipticine scaffold.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ellipticine core.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, often in the presence of NADPH and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine.
Reduction and Substitution: Various modified ellipticine derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
Hydroxyellipticine-1a has a wide range of applications in scientific research:
Mecanismo De Acción
Hydroxyellipticine-1a exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, this compound can form covalent DNA adducts after being enzymatically activated by cytochrome P450 enzymes . These adducts further contribute to its cytotoxic effects by inducing DNA damage and triggering cell death pathways .
Comparación Con Compuestos Similares
Hydroxyellipticine-1a is part of a family of hydroxyellipticine derivatives, each with unique properties and biological activities. Similar compounds include:
7-Hydroxyellipticine: Known for its potent anticancer activity and ability to form DNA adducts.
9-Hydroxyellipticine: Exhibits strong DNA intercalation and topoisomerase inhibition properties.
12-Hydroxyellipticine: Another derivative with significant antitumor activity.
13-Hydroxyellipticine: Notable for its role in forming covalent DNA adducts and its potent cytotoxic effects.
This compound stands out due to its specific hydroxylation pattern, which influences its interaction with DNA and enzymes, thereby affecting its biological activity and therapeutic potential .
Propiedades
Número CAS |
109628-38-8 |
|---|---|
Fórmula molecular |
C24H28ClN3O |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
5,11-dimethyl-2-(2-piperidin-1-ylethyl)-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride |
InChI |
InChI=1S/C24H27N3O.ClH/c1-16-21-15-27(13-12-26-9-4-3-5-10-26)11-8-19(21)17(2)24-23(16)20-14-18(28)6-7-22(20)25-24;/h6-8,11,14-15,28H,3-5,9-10,12-13H2,1-2H3;1H |
Clave InChI |
QQRBMQWRQMDNAN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(NC3=C2C=C(O)C=C3)=C(C)C4=CC=[N+](CCN5CCCCC5)C=C41.[Cl-] |
SMILES canónico |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)CCN5CCCCC5.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hydroxyellipticine-1a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)









